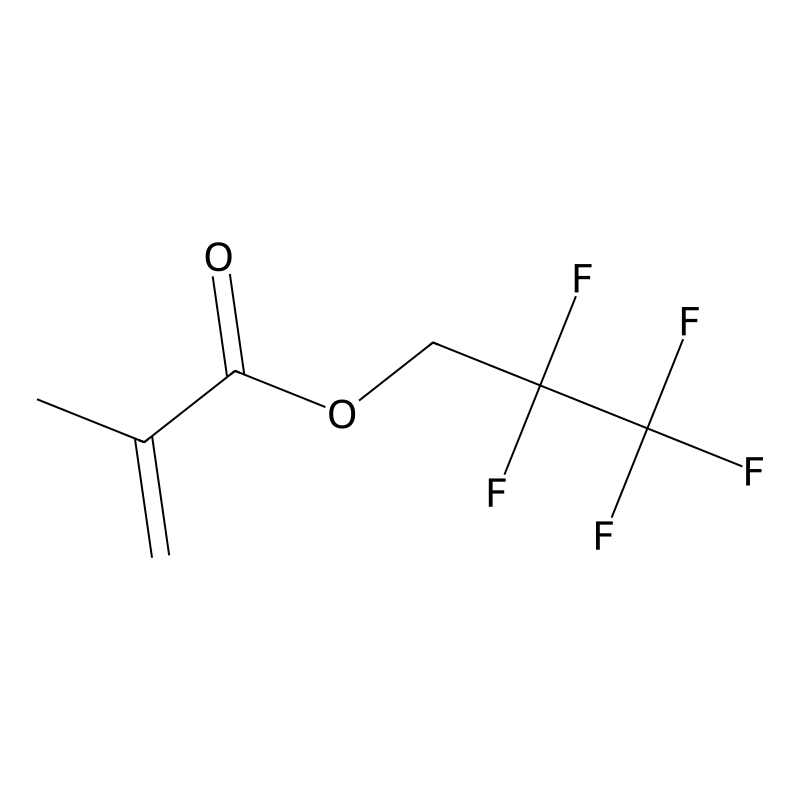

2,2,3,3,3-Pentafluoropropyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Synthesis and Material Science

- Fluorinated Polymers: 2,2,3,3,3-PFPM can be polymerized to form poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PFPMA) []. PFPMA possesses hydrophobic and oleophobic properties due to the presence of fluorine atoms, making it useful for research on water-repellent coatings, anti-fouling surfaces, and microfluidic devices [, ].

- Specialty Materials: The incorporation of 2,2,3,3,3-PFPM into copolymers allows researchers to tailor material properties for specific applications. For instance, copolymers with styrene or acrylates can create thermally stable and chemically resistant materials for electronic components or lithography processes.

Surface Modification and Functionalization

- Self-assembled monolayers (SAMs): 2,2,3,3,3-PFPM can be used to create well-defined SAMs on various substrates due to its ability to form covalent bonds with surfaces and its perfluorinated chain that provides a low surface energy []. SAMs are valuable tools for studying surface-molecule interactions and designing functional surfaces for biosensors, microarrays, and catalysis research [, ].

- Biocompatible Materials: By introducing specific functional groups alongside the 2,2,3,3,3-PFPM moiety, researchers can develop biocompatible materials for medical applications. For example, 2,2,3,3,3-PFPM containing polymers can be investigated for drug delivery systems or cell culture scaffolds [].

2,2,3,3,3-Pentafluoropropyl methacrylate is an organic compound with the molecular formula CHFO. It features a methacrylate group, which is a common functional group in polymers and resins. The presence of five fluorine atoms on the propyl chain significantly enhances its chemical stability and alters its physical properties, making it valuable in various applications, particularly in the field of materials science. The compound appears as a clear, colorless liquid and is often stabilized with inhibitors like 4-tert-butylcatechol to prevent polymerization during storage .

- Limited Information: Specific data on the toxicity, flammability, and reactivity of PFM is limited. However, as a general guideline, fluorinated compounds can be irritating to the skin, eyes, and respiratory system.

- Precautions: It is advisable to handle PFM with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to the potential for irritation.

- Polymerization: This compound readily polymerizes under heat or in the presence of radical initiators, forming poly(2,2,3,3,3-pentafluoropropyl methacrylate). This polymer exhibits unique properties due to the fluorinated side chains.

- Esterification: It can react with alcohols to form esters, which can be useful in synthesizing various copolymers.

- Nucleophilic Substitution: The fluorinated carbon atoms can participate in nucleophilic substitution reactions due to their electron-withdrawing nature.

These reactions make 2,2,3,3,3-pentafluoropropyl methacrylate a versatile building block in organic synthesis.

Several methods exist for synthesizing 2,2,3,3,3-pentafluoropropyl methacrylate:

- Fluorination of Propylene: This involves the direct fluorination of propylene followed by esterification with methacrylic acid.

- Radical Polymerization: Using radical initiators to induce polymerization of precursors containing fluorinated groups.

- Transesterification: Reacting a fluorinated alcohol with methacrylic acid or its derivatives.

These methods allow for the tailored synthesis of the compound based on desired properties.

The unique properties of 2,2,3,3,3-pentafluoropropyl methacrylate lend it to various applications:

- Coatings and Adhesives: Its chemical stability and resistance to solvents make it suitable for high-performance coatings.

- Biomedical Materials: The compound can be used in drug delivery systems and tissue engineering due to its biocompatibility.

- Fluorinated Polymers: It serves as a monomer in producing specialized polymers with enhanced thermal and chemical resistance.

Interaction studies involving 2,2,3,3,3-pentafluoropropyl methacrylate typically focus on its compatibility with other materials and its performance in polymer blends. Research indicates that polymers derived from this compound exhibit improved mechanical properties when blended with other fluorinated or non-fluorinated polymers. Additionally, studies on its interaction with biological systems are ongoing to assess its safety and efficacy in biomedical applications.

Several compounds share structural similarities with 2,2,3,3,3-pentafluoropropyl methacrylate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Perfluoro-1-octene | CF | Used in coatings; exhibits low surface energy. |

| Trifluoroethyl methacrylate | CHFO_2 | Lower fluorine content; used in similar applications but less stable. |

| Perfluorobutyl acrylate | CHFO_2 | Higher reactivity; used in polymer synthesis but less resistant than pentafluoropropyl derivatives. |

Uniqueness

The uniqueness of 2,2,3,3,3-pentafluoropropyl methacrylate lies in its high degree of fluorination combined with a methacrylate group. This combination provides exceptional chemical stability and unique physical properties compared to less fluorinated analogs. Its ability to form stable polymers that resist degradation under harsh conditions makes it particularly valuable in industrial applications.

Thermal Stability and Degradation Profiles

The thermal stability of 2,2,3,3,3-pentafluoropropyl methacrylate (PFPMA) and its polymers represents a critical aspect for their practical applications. Comprehensive thermogravimetric analysis has revealed distinct thermal degradation profiles that significantly depend on fluorine content and polymer structure [1].

Thermal Degradation Temperatures

Poly(2,2,3,3,3-pentafluoropropyl methacrylate) exhibits a complex thermal degradation pattern characterized by multiple thermal events. Research has demonstrated that the polymer undergoes its first major degradation at a temperature of approximately 257°C, resulting in approximately 20% mass loss [1]. The second degradation zone occurs around 368°C, leading to complete thermal decomposition with 100% mass loss at this temperature [1]. This thermal behavior contrasts notably with other fluorinated methacrylates, where increased pentafluoropropyl content generally correlates with enhanced thermal stability.

Studies investigating copolymers containing PFPMA units have shown that higher content of pentafluoropropyl methacrylate results in elevated degradation temperatures [1]. For instance, copolymers with varying PFPMA compositions displayed first degradation temperatures ranging from 343°C to 350°C, with the highest values observed at increased fluorinated monomer ratios [1]. This enhancement in thermal stability is attributed to the stronger carbon-fluorine bond dissociation energy compared to carbon-hydrogen, carbon-nitrogen, or carbon-oxygen bonds [1].

Thermal Analysis Methodology

Differential Scanning Calorimetry (DSC) analysis reveals that PFPMA polymers typically undergo heating cycles from 25°C to 150°C at rates of 10°C per minute [2]. The glass transition temperature can be determined from the midpoint of the transition region during the second heating cycle after removing thermal history [2]. Thermogravimetric analysis conducted under helium atmosphere provides detailed decomposition profiles, with samples demonstrating thermal stability well above 200°C [3].

Degradation Mechanisms

The thermal degradation of fluorinated methacrylate polymers follows specific mechanistic pathways. Research indicates that the degradation primarily involves carbon-carbon bond scission in the perfluorinated backbone [4]. The presence of fluorine atoms significantly influences the degradation pathway, with the electron-withdrawing trifluoromethyl groups affecting bond dissociation energies [4]. The thermal transformation can lead to formation of various fluorinated intermediates and volatile organofluorine species [5].

Solubility Behavior in Organic and Fluorinated Solvents

The solubility characteristics of 2,2,3,3,3-pentafluoropropyl methacrylate and its polymers present unique challenges and opportunities for practical applications. Comprehensive inverse gas chromatography studies have provided detailed insights into the thermodynamic interactions between the polymer and various solvent systems [6] [7].

General Solubility Patterns

Poly(2,2,3,3,3-pentafluoropropyl methacrylate) demonstrates remarkably limited solubility in most conventional organic solvents, even at elevated temperatures [6] [7] [8]. This insolubility is attributed to the highly fluorinated side chains that create a unique electronic environment and reduce favorable polymer-solvent interactions [6]. The extensive fluorination results in poor compatibility with hydrocarbon-based solvents due to the fundamental differences in polarity and electron density distribution.

Specific Solvent Interactions

Detailed thermodynamic characterization using inverse gas chromatography has revealed that 2-butanone represents one of the few exceptions where appreciable solubility occurs [6] [7]. The specific retention volumes of fifteen different solvents were systematically evaluated to determine Flory-Huggins interaction parameters, weight fraction activity coefficients, and various thermodynamic parameters including molar heat, energy, and entropy of sorption [6].

The solubility parameter calculations indicate that PFPMA polymers exhibit unique thermodynamic behavior compared to conventional methacrylate polymers [6]. The highly electronegative fluorine atoms create a distinctive solvation environment that favors interaction only with specific solvent types possessing appropriate electronic characteristics [6].

Fluorinated Solvent Compatibility

While limited data exists specifically for 2,2,3,3,3-pentafluoropropyl methacrylate in fluorinated solvents, related fluorinated polymers demonstrate enhanced solubility in perfluorinated or highly fluorinated solvents [9]. The principle of "like dissolves like" suggests that fluorinated solvents would provide better solvation for the highly fluorinated polymer chains. However, the high cost and environmental considerations of fluorinated solvents limit their practical application for most processing operations.

Temperature Effects on Solubility

Elevated temperatures generally improve the solubility of PFPMA polymers in organic solvents, though the effect remains limited for most conventional solvents [6] [7]. The thermodynamic studies indicate that even at increased temperatures, the fundamental incompatibility between the highly fluorinated polymer and non-fluorinated solvents persists, requiring careful selection of processing conditions and solvent systems [6].

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, X-ray Photoelectron Spectroscopy)

Spectroscopic characterization of 2,2,3,3,3-pentafluoropropyl methacrylate provides definitive structural identification and detailed molecular environment analysis. Multiple spectroscopic techniques are essential for comprehensive characterization of this highly fluorinated compound.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for both the monomer and polymer forms of 2,2,3,3,3-pentafluoropropyl methacrylate. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis reveals characteristic peaks that enable precise identification of the methacrylate backbone and the pentafluoropropyl side chain [10].

The ¹H Nuclear Magnetic Resonance spectrum typically displays the methacrylic vinyl protons around 5.6-6.1 parts per million, while the methyl group of the methacrylate appears around 1.9 parts per million [10]. The methylene protons adjacent to the oxygen ester linkage appear as a characteristic triplet around 4.6 parts per million, providing clear evidence of the pentafluoropropyl attachment [10].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) spectroscopy offers unambiguous identification of the fluorinated regions. The spectrum displays distinct patterns including a triplet at approximately -81 parts per million corresponding to the terminal trifluoromethyl group [10]. Multiple peaks around -113.5 parts per million are attributed to the difluoromethylene groups, while additional signals between -122 and -126 parts per million correspond to the various fluorinated carbons within the pentafluoropropyl chain [10].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides complementary structural information focusing on functional group identification. The methacrylate carbonyl group produces a characteristic strong absorption around 1730 cm⁻¹ [6]. The carbon-fluorine stretching vibrations appear in the fingerprint region between 1200-1100 cm⁻¹, providing clear evidence of the fluorinated side chain [10].

The absence of hydroxyl stretching vibrations in the 3500-3400 cm⁻¹ region confirms complete esterification during synthesis [10]. The carbon-carbon double bond stretching vibration of the methacrylate group appears around 1639 cm⁻¹ [10]. Additional characteristic peaks include the ester carbon-oxygen stretching around 1160 cm⁻¹ and various carbon-hydrogen bending modes of the methacrylate backbone [6].

X-ray Photoelectron Spectroscopy

X-ray Photoelectron Spectroscopy analysis provides surface composition and chemical state information crucial for understanding surface properties and potential applications. The technique enables quantitative determination of carbon, oxygen, and fluorine content at the polymer surface [11].

The carbon 1s spectrum typically shows multiple peaks corresponding to different carbon environments: the hydrocarbon carbons around 285.0 electron volts, the ester carbon around 289.0 electron volts, and the highly fluorinated carbons at higher binding energies [11]. The fluorine 1s peak appears around 689 electron volts, providing direct confirmation of fluorine incorporation [11].

Surface elemental analysis reveals the fluorine content ranging from 11-15% depending on polymer composition and processing conditions [11]. The oxygen 1s peak around 532 electron volts corresponds to the ester oxygen, while any nitrogen detection would indicate residual initiator or other contaminants [11]. The relative intensities of these peaks provide quantitative information about surface composition and can indicate preferential surface enrichment of fluorinated components.

Molecular Weight Distribution Analysis (Gel Permeation Chromatography, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight)

Molecular weight characterization of 2,2,3,3,3-pentafluoropropyl methacrylate polymers requires specialized analytical approaches due to the unique properties imparted by extensive fluorination. Both traditional and advanced techniques provide complementary information about polymer molecular weight distributions and structural characteristics.

Gel Permeation Chromatography Analysis

Gel Permeation Chromatography represents the primary technique for molecular weight determination of PFPMA polymers, though fluorinated polymers present unique analytical challenges. The highly fluorinated nature of these polymers affects their interaction with conventional gel permeation chromatography columns and requires careful selection of eluent systems [12] [13].

Tetrahydrofuran has been successfully employed as the mobile phase for gel permeation chromatography analysis of fluorinated methacrylate polymers [12]. The analysis typically employs polystyrene standards for calibration, though this approach may introduce systematic errors due to differences in hydrodynamic volume between fluorinated polymers and polystyrene standards [12]. Number-average molecular weights ranging from 17,800 to 112,620 daltons have been reported for various PFPMA-containing polymers, with polydispersity indices typically between 1.24 and 1.58 [14] [13].

Highly fluorinated polymers may exhibit negative differential refractive index signals when analyzed by gel permeation chromatography with chloroform as the eluent [15]. This phenomenon occurs because the fluorinated polymer has a lower refractive index than the eluent, resulting in inverted chromatographic peaks that require careful interpretation [15]. Multi-detector gel permeation chromatography systems incorporating light scattering and viscometry detectors provide more accurate molecular weight determination by eliminating the need for polymer standard calibration [16].

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry presents significant challenges for fluorinated polymers due to their limited solubility in common matrix solvents and poor ionization efficiency with conventional matrices [17]. The highly fluorinated nature of PFPMA polymers makes them incompatible with most standard matrix systems used in polymer analysis [17].

Alternative ionization approaches have been developed specifically for fluorinated polymer characterization. Atmospheric-Solid-Analysis-Probe high-resolution mass spectrometry has emerged as a promising technique for fluorinated polymer analysis [18]. This approach eliminates the need for matrix addition and enables direct analysis of solid polymer samples [18].

When Matrix-Assisted Laser Desorption/Ionization Time-of-Flight analysis is attempted, specialized matrices designed for fluorinated polymers must be employed [17]. The analysis requires careful optimization of matrix selection, polymer-to-matrix ratios, and ionization conditions to achieve adequate signal intensity and mass accuracy [17]. Even with optimized conditions, the technique has several limitations for semifluorinated polymers, including limited mass range and potential fragmentation during the ionization process [17].

Alternative Molecular Weight Determination Methods

Nuclear Magnetic Resonance end-group analysis provides an alternative approach for molecular weight determination when conventional techniques prove challenging [14]. By comparing the integration of end-group signals to backbone signals, the degree of polymerization can be calculated directly [14]. For PFPMA polymers synthesized using controlled radical polymerization techniques, the chain transfer agent end groups provide distinctive Nuclear Magnetic Resonance signals that enable accurate molecular weight calculation [14].

Size exclusion chromatography with multiple detection systems offers enhanced characterization capabilities compared to conventional gel permeation chromatography [19]. The combination of refractive index, light scattering, and viscometry detection provides comprehensive information about molecular weight, size, and branching characteristics [19]. This approach is particularly valuable for fluorinated polymers where conventional calibration standards may not provide accurate results [19].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant